2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Description
This compound is a cyclopenta[b]thiophene derivative substituted at the 2-position with a 1H-1,2,3,4-tetrazol-1-yl group and at the 3-position with a carboxylic acid moiety. Its molecular formula is C₉H₈N₄O₂S, with a molecular weight of 236.25 g/mol and a CAS number of 1146299-24-2 . It belongs to Category C in chemical classification, indicating its use in specialized synthetic or pharmacological applications. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the cyclopenta[b]thiophene scaffold contributes to planar aromaticity, enhancing interactions with biological targets .
Properties
IUPAC Name |
2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUWLBYPDYPHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)N3C=NN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an azide compound under thermal or catalytic conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like copper(I) salts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing its core cyclopenta[b]thiophene-3-carboxylic acid structure or tetrazole/thiophene-carboxylic acid motifs.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications | Purity | Class/Category |
|---|---|---|---|---|---|---|
| 2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid | C₉H₈N₄O₂S | 236.25 | 1146299-24-2 | Tetrazole at C2; cyclopenta[b]thiophene | 95% | C |
| 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid | C₈H₈N₄O₂S | 236.25 | 670245-24-6 | Tetrazole at C2; 4,5-dimethylthiophene | 95% | C3 |
| 2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid | C₁₂H₁₁NO₂S | 241.29 | 26176-22-7 | Pyrrole at C2; cyclopenta[b]thiophene | 99%+ | Not specified |
| T500932 (2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide) | C₂₃H₂₅N₇O₂S₂ | 535.68 | Not provided | Triazole-sulfanylpropanamido substitution | Not specified | Pharmacological agonist |
Key Findings:
Tetrazole vs. Pyrrole Substitution: The tetrazole analog (CAS 1146299-24-2) exhibits higher polarity and metabolic stability compared to the pyrrole-substituted derivative (CAS 26176-22-7) due to the tetrazole’s acidic NH group (pKa ~4.9) and hydrogen-bonding capacity . Pyrrole substitution (CAS 26176-22-7) introduces greater lipophilicity (logP ~2.1 vs.
Thiophene Core Modifications :
- The 4,5-dimethylthiophene analog (CAS 670245-24-6) shows steric hindrance at the thiophene ring, which may reduce binding affinity to enzymes compared to the unsubstituted cyclopenta[b]thiophene core in the target compound .
Pharmacological Agonists :
- Compound T500932, a triazole-sulfanylpropanamido derivative, demonstrates enhanced mitofusin agonist activity compared to simpler tetrazole analogs. This is attributed to its extended hydrophobic side chain, which improves target engagement in mitochondrial fusion pathways .
Synthetic Accessibility :
- Tetrazole-containing compounds (e.g., CAS 1146299-24-2) are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity and high yields (>95%) . In contrast, pyrrole derivatives (CAS 26176-22-7) require multi-step condensation reactions, lowering scalability .
Research Implications
The tetrazole-substituted cyclopenta[b]thiophene-3-carboxylic acid (CAS 1146299-24-2) balances polarity and stability, making it suitable for drug discovery targeting enzymes or receptors requiring aromatic stacking. Its dimethylthiophene analog (CAS 670245-24-6) serves as a sterically hindered control in structure-activity studies, while T500932 exemplifies advanced derivatives for mitochondrial therapeutics .
Biological Activity
The compound 2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
- Chemical Formula : C₉H₈N₄O₂S
- Molecular Weight : 236.25 g/mol
- IUPAC Name : 2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the tetrazole ring and the cyclopentathiophene structure. These features contribute to its interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The tetrazole ring enhances the compound's ability to inhibit bacterial growth and has shown effectiveness against various strains of bacteria and fungi. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of resistant bacterial strains.
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against several viruses. For instance, it has been evaluated for activity against human coronaviruses (229E and OC-43) with promising results indicating its potential as an antiviral agent. The mechanism appears to involve interference with viral replication processes.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that derivatives may induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways involved include modulation of cell cycle progression and induction of oxidative stress in cancer cells.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A series of tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antiviral Mechanism : Investigations into the antiviral mechanism revealed that the compound disrupts viral entry into host cells and inhibits RNA synthesis during viral replication.
- Cancer Research : In vitro assays demonstrated that the compound could significantly reduce cell viability in several cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-tetrazol-1-yl)-cyclopenta[b]thiophene-3-carboxylic acid derivatives?
- Answer : Synthesis typically involves multi-step routes, such as: (i) Cyclocondensation : Reaction of cyclopenta[b]thiophene precursors with tetrazole-forming reagents (e.g., sodium azide and nitriles) under catalytic conditions . (ii) Functionalization : Post-synthetic modification of the cyclopenta[b]thiophene core via nucleophilic substitution or ester hydrolysis to introduce the carboxylic acid group . (iii) Purification : Column chromatography or recrystallization in acetic acid to isolate intermediates .
- Key Validation : Structural confirmation via elemental analysis, IR spectroscopy, and -NMR is critical .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Answer : Stability studies should include: (i) Forced Degradation : Exposure to heat, light, and acidic/basic conditions to identify degradation pathways (e.g., tetrazole ring cleavage or thiophene oxidation) . (ii) Mass Balance Analysis : Quantify residual parent compound and degradation products using HPLC or TLC to ensure >95% purity . (iii) Storage : Airtight containers under inert gas (N) at -20°C to prevent hydrolysis of the tetrazole or carboxylic acid moieties .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : A combination of: (i) -NMR : To confirm substituent positions on the cyclopenta[b]thiophene and tetrazole rings . (ii) IR Spectroscopy : Identification of carboxylic acid (-COOH, ~1700 cm) and tetrazole (-N=N-, ~1450 cm) functional groups . (iii) Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S to confirm synthetic accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Answer : (i) Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the cyclopenta[b]thiophene or tetrazole rings to modulate electronic and steric effects . (ii) Biological Screening : Test analogs for antimicrobial, antifungal, or anti-inflammatory activity using standardized assays (e.g., MIC for antimicrobial activity) . (iii) Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., bacterial enzymes) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : (i) Standardized Protocols : Ensure consistent assay conditions (e.g., pH, solvent, cell lines) to minimize variability . (ii) Metabolite Analysis : Identify active metabolites (e.g., ester hydrolysis products) that may contribute to observed effects . (iii) Dose-Response Curves : Establish EC values to compare potency across studies .
Q. How can computational tools predict the toxicity profile of this compound?
- Answer : (i) PASS Online : Predict acute toxicity (LD) and organ-specific risks based on structural fragments . (ii) ADMET Modeling : Assess absorption, distribution, and cytochrome P450 interactions using platforms like SwissADME . (iii) In Silico Mutagenicity : Apply Derek Nexus to flag potential genotoxic alerts (e.g., tetrazole ring instability) .
Q. What methods are effective for synthesizing and characterizing metal complexes of this compound?
- Answer : (i) Coordination Chemistry : React the carboxylic acid group with transition metals (e.g., Zn, Cu) in ethanol/water mixtures . (ii) Characterization : Use X-ray crystallography or EPR spectroscopy to determine metal-ligand binding modes . (iii) Stability Testing : Monitor complex dissociation in physiological buffers (pH 7.4) via UV-Vis spectroscopy .
Methodological Considerations
Q. How can researchers address low yields in the final synthetic step?
- Answer : (i) Optimize Reaction Conditions : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading . (ii) Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products . (iii) Protecting Groups : Temporarily protect the carboxylic acid during tetrazole ring formation to prevent side reactions .
Q. What chromatographic techniques are suitable for purifying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
